

# Molecular structure and conformation of perhydrophenanthrene

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An In-depth Technical Guide to the Molecular Structure and Conformation of Perhydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, stereoisomerism, and conformational analysis of perhydrophenanthrene. It includes quantitative data from computational and experimental studies, detailed experimental protocols for synthesis and characterization, and insights into its relevance in medicinal chemistry.

## Introduction to Perhydrophenanthrene

Perhydrophenanthrene ( $C_{14}H_{24}$ ) is a saturated tricyclic hydrocarbon derived from the complete hydrogenation of phenanthrene.<sup>[1]</sup> Its rigid, three-dimensional structure makes it a valuable scaffold in stereochemical studies and a core component in various natural products, including steroids and terpenoids. The fusion of three cyclohexane rings results in a complex stereochemistry, with six possible diastereomers, each exhibiting unique conformational preferences and thermodynamic stabilities.<sup>[1]</sup> Understanding the intricate relationship between its structure and energy is crucial for its application in chemical synthesis and drug design.

## Molecular Structure and Stereoisomerism

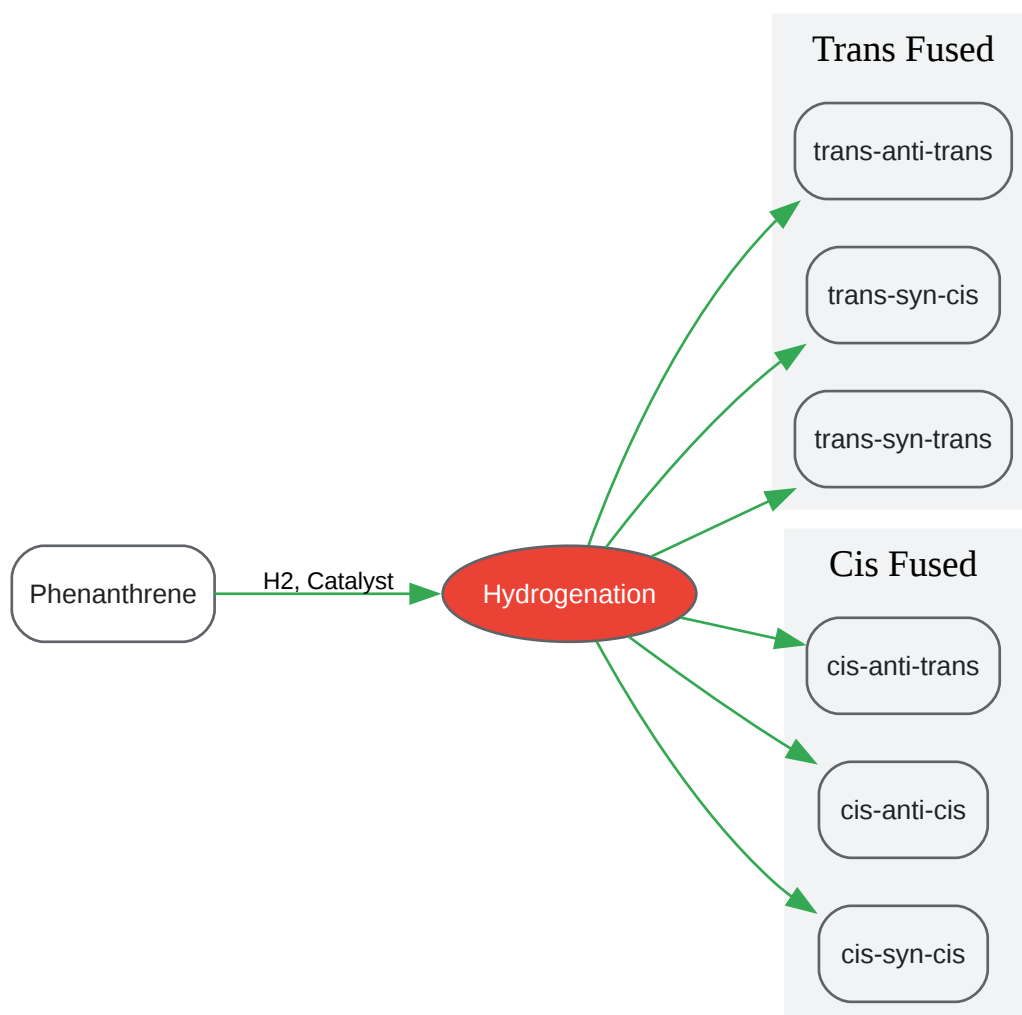
Perhydrophenanthrene possesses four chiral centers, leading to a total of six diastereomeric pairs of enantiomers: trans-anti-trans (tat), trans-syn-cis (tsc), cis-anti-trans (cat), cis-anti-cis

(cac), cis-syn-cis (csc), and trans-syn-trans (tst). The nomenclature describes the relative stereochemistry of the ring fusions. The stability of these isomers is primarily dictated by the extent of gauche-butane interactions and other steric strains.

## Conformational Analysis

The individual cyclohexane rings in perhydrophenanthrene predominantly adopt a chair conformation to minimize torsional and angle strain. However, in some isomers, such as the trans-syn-trans configuration, the central ring is forced into a higher-energy twist-boat conformation.<sup>[1]</sup> The relative energies of the stereoisomers have been estimated through computational methods, such as the MM2 force field, which account for these conformational preferences.<sup>[1]</sup>

The diagram below illustrates the relationship between the different stereoisomers of perhydrophenanthrene.



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### Stereoisomers of Perhydrophenanthrene

## Quantitative Structural and Energy Data

The precise bond lengths, angles, and relative energies of the perhydrophenanthrene isomers are critical for accurate molecular modeling and understanding their reactivity. This data is primarily derived from X-ray crystallography of derivatives and computational chemistry studies.

## Calculated Relative Energies of Stereoisomers

The relative stabilities of the perhydrophenanthrene stereoisomers have been calculated using molecular mechanics (MM2). The trans-anti-trans (tat) isomer is the most stable, serving as the reference point (0.00 kcal/mol).

Stereoisomer	Calculated Relative Energy (kcal/mol)
trans-anti-trans (tat)	0.00
trans-syn-cis (tsc)	2.3
cis-anti-trans (cat)	2.3
cis-anti-cis (cac)	3.6
trans-syn-trans (tst)	5.5
cis-syn-cis (csc)	6.8

Data sourced from computational studies using the MM2 force field.[\[1\]](#)

## Crystallographic Data of a trans-syn-trans-Perhydrophenanthrene Derivative

X-ray crystallographic analysis of a dibenzoate derivative of trans-syn-trans-perhydrophenanthrene-9,10-diol has provided precise bond lengths and angles for this isomer. The central ring in this isomer adopts a twist-boat conformation.

Bond/Angle	Experimental Value
Average C-C bond length	1.54 Å
Average C-H bond length	1.09 Å
Average C-C-C bond angle	111.5°
Dihedral twist (central ring)	19.1°

Data from the crystal structure of a trans-syn-trans-perhydrophenanthrene derivative.[\[1\]](#)

## Experimental Protocols

The synthesis and characterization of perhydrophenanthrene isomers require specific experimental procedures.

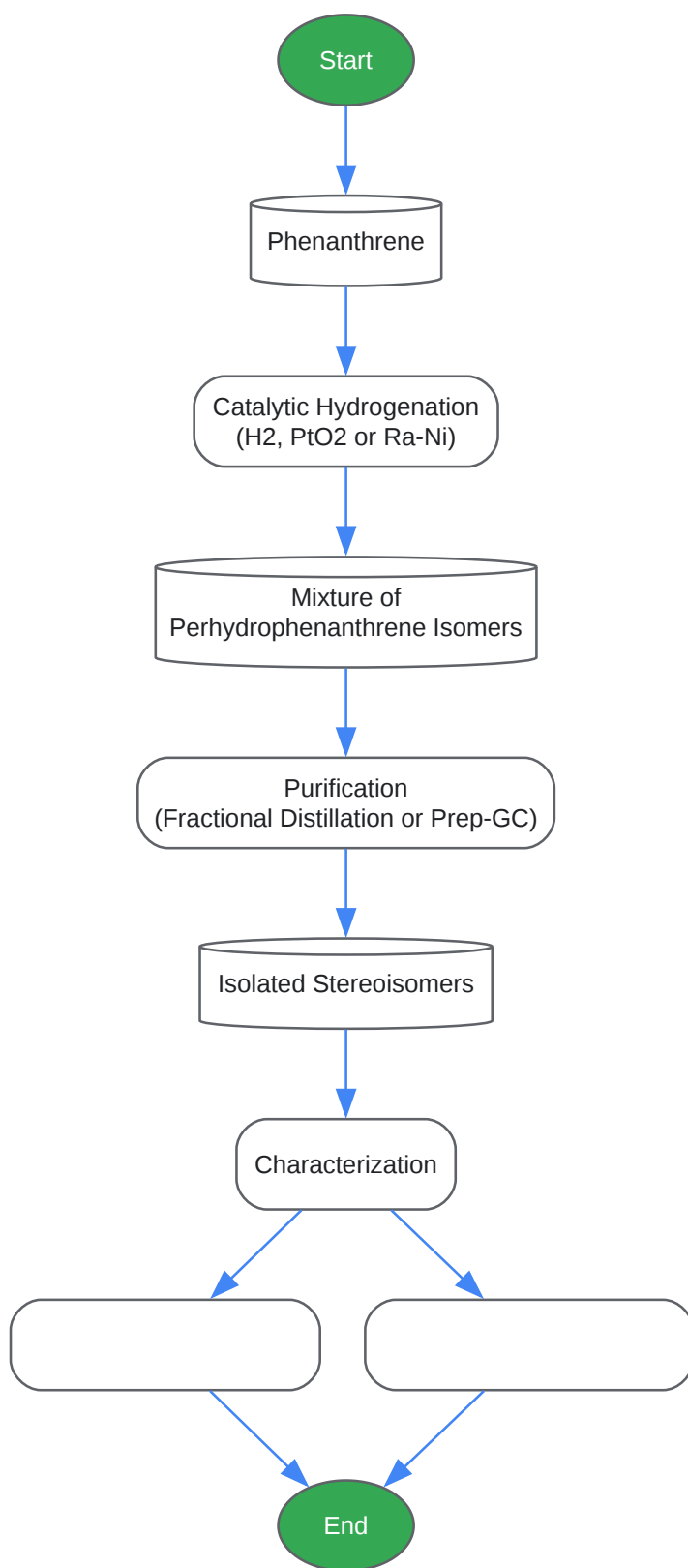
## Synthesis of Perhydrophenanthrene Isomers

A common method for synthesizing a mixture of perhydrophenanthrene isomers is the catalytic hydrogenation of phenanthrene.

### Protocol: Catalytic Hydrogenation of Phenanthrene

- **Catalyst Preparation:** A platinum(IV) oxide (Adams' catalyst) or Raney nickel catalyst is typically used.<sup>[2]</sup>
- **Reaction Setup:** Phenanthrene is dissolved in a suitable solvent, such as glacial acetic acid or ethanol, in a high-pressure autoclave.
- **Hydrogenation:** The catalyst is added to the solution, and the autoclave is purged with hydrogen gas. The reaction is then carried out at elevated temperature and pressure (e.g., 100-150 °C, 100-150 atm H<sub>2</sub>).
- **Workup and Purification:** After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting mixture of perhydrophenanthrene isomers is purified by fractional distillation or preparative gas chromatography.

The following diagram outlines the general workflow for the synthesis and characterization of perhydrophenanthrene isomers.



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### Synthesis and Characterization Workflow

## Characterization by $^{13}\text{C}$ NMR Spectroscopy

$^{13}\text{C}$  NMR spectroscopy is a powerful tool for distinguishing between the different stereoisomers of perhydrophenanthrene due to their distinct symmetries and chemical environments of the carbon atoms.

Protocol:  $^{13}\text{C}$  NMR Analysis

- **Sample Preparation:** A sample of the purified isomer is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- **Data Acquisition:** The  $^{13}\text{C}$  NMR spectrum is recorded on a high-field NMR spectrometer. Proton decoupling is used to simplify the spectrum.
- **Spectral Analysis:** The chemical shifts of the carbon signals are compared to literature values for known isomers.[3] The number of unique signals provides information about the symmetry of the molecule.

## Relevance in Drug Development

The rigid, well-defined three-dimensional structure of the perhydrophenanthrene scaffold makes it an attractive core for the design of new therapeutic agents. Its derivatives have been explored for various medicinal applications.

## Perhydrophenanthrene as a Bioactive Scaffold

The perhydrophenanthrene framework is a key structural component of many biologically active natural products, such as steroids. This has inspired the use of this scaffold in medicinal chemistry to create novel molecules with therapeutic potential.

## Application in Neurodegenerative Diseases

Recent research has shown that dihydrofuran-fused perhydrophenanthrenes possessing a phenolic hydroxyl group exhibit potent dendritic and axonal regeneration activities.[4] One such derivative demonstrated significant effects on the extension of dendrites and axons in damaged neurons, suggesting its potential as a novel agent for the treatment of Alzheimer's disease.[4] This highlights the utility of the perhydrophenanthrene core in designing molecules that can interact with biological targets in the central nervous system.

## Cytotoxic Agents for Cancer Therapy

While not fully saturated, phenanthrene-based analogs, which share the core tricyclic structure, have been developed as potent cytotoxic agents. For example, 9-substituted phenanthrene-based tylophorine analogs have shown significant in vitro anticancer activity against various human tumor cell lines. This indicates that the phenanthrene nucleus, and by extension its saturated perhydro- counterpart, can serve as a template for the development of new anticancer drugs.

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